N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine
Description
N1,N1-Diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine is a substituted benzene-1,4-diamine derivative characterized by a diethylamine group at the N1 position and a 2-(4-methoxyphenoxy)ethyl substituent at the N4 position.
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-[2-(4-methoxyphenoxy)ethyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-21(5-2)17-8-6-16(7-9-17)20-14-15-23-19-12-10-18(22-3)11-13-19/h6-13,20H,4-5,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQZYOOQHKADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine, commonly referred to as DEB, is a synthetic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H26N2O2
- Molecular Weight : 314.42 g/mol
- Chemical Structure : The compound features a central 1,4-benzenediamine moiety substituted with diethyl and methoxyphenoxy groups.
Biological Activity Overview
DEB has been investigated for various biological activities, including:
- Antioxidant Activity : Studies have shown that DEB exhibits significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related damage in cells.
- Cytotoxicity : Research indicates that DEB may possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.
The biological activity of DEB can be attributed to several mechanisms:
- Radical Scavenging : DEB has been reported to scavenge hydroxyl radicals effectively, which are known to cause cellular damage. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage .
- Cellular Respiration Modulation : Some studies suggest that compounds similar to DEB can enhance mitochondrial respiration, indicating a potential role in energy metabolism and cellular health .
Antioxidant Activity Studies
A series of experiments have quantified the antioxidant activity of DEB. The results are summarized in the following table:
| Compound | IC50 (µM) | Assay Method |
|---|---|---|
| DEB | 7.68 | DPPH Assay |
| Ascorbic Acid | 5.00 | DPPH Assay |
The IC50 value indicates the concentration required to inhibit 50% of the free radicals in the assay. DEB's IC50 value suggests it has comparable antioxidant potential to ascorbic acid, a well-known antioxidant.
Cytotoxicity Studies
In vitro studies on various cancer cell lines have demonstrated the cytotoxic effects of DEB:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 25 |
These results indicate that DEB has selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
- Case Study on Antioxidant Effects : A study published in the European Journal of Medicinal Chemistry evaluated several derivatives of benzenediamine, including DEB. The research highlighted its superior antioxidant properties compared to other tested compounds and its potential therapeutic applications in oxidative stress-related diseases .
- Case Study on Cancer Cell Lines : In a comparative study assessing various compounds for their anticancer properties, DEB was found to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cervical cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzene-1,4-diamine core is a common feature among analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Spectroscopic Data : Analogs are characterized via $ ^1H $/$ ^{13}C $-NMR, HRMS, and HPLC, confirming structural integrity .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : Bioactivity correlates with substituent electronic properties. For example, fluorophenyl (SI80) and acridine () groups may enhance target binding via hydrophobic/π-π interactions .
- Synthetic Challenges: Bulky substituents (e.g., 3,5-dimethylphenoxyethyl in ) reduce yields due to steric hindrance .
- Potential Applications: The target compound’s methoxy group positions it for use in solubility-driven applications (e.g., drug delivery), whereas halogenated analogs may suit hydrophobic environments (e.g., CNS therapeutics).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
